
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Alkylation: Addition of tert-butyl and methyl groups.
Esterification: Formation of the dicarboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butyl 4-methyl 5-nitropyrimidine: Lacks the dicarboxylate ester groups.
4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate: Lacks the tert-butyl group.
1-tert-Butyl 5-nitropyrimidine-1,4(2H)-dicarboxylate: Lacks the methyl group.
Uniqueness
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propiedades
Fórmula molecular |
C11H15N3O6 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl 5-nitro-2H-pyrimidine-1,4-dicarboxylate |
InChI |
InChI=1S/C11H15N3O6/c1-11(2,3)20-10(16)13-5-7(14(17)18)8(12-6-13)9(15)19-4/h5H,6H2,1-4H3 |
Clave InChI |
FTBRJNVZELNJQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CN=C(C(=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


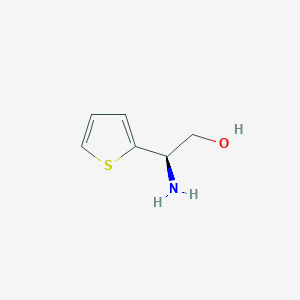

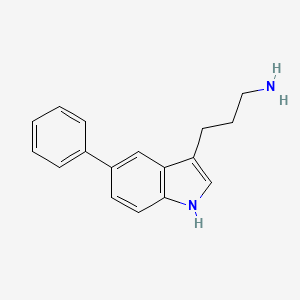

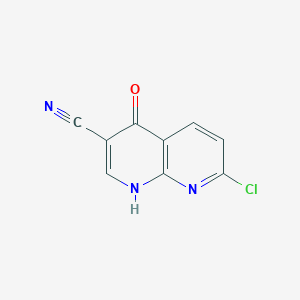
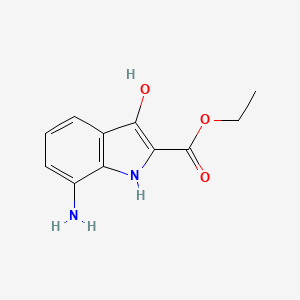
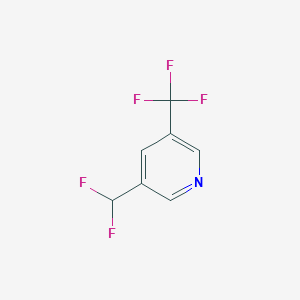
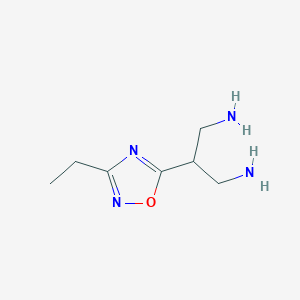
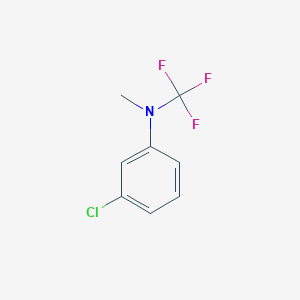
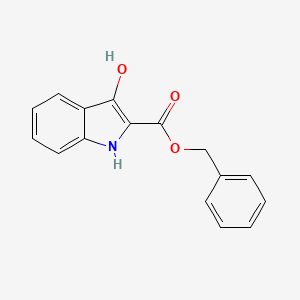

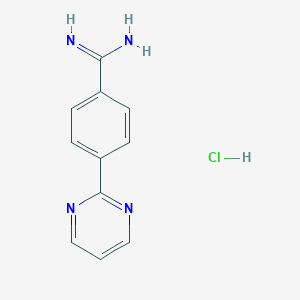

![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
